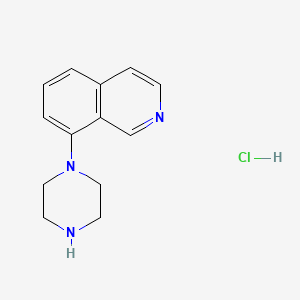

8-(1-Piperazinyl)-isoquinoline hydrochloride

説明

Overview of Isoquinoline (B145761) and Piperazine (B1678402) Scaffolds in Drug Discovery

The isoquinoline and piperazine scaffolds are considered "privileged structures" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

The isoquinoline scaffold is a bicyclic aromatic nitrogen-containing heterocycle. researchgate.net It is a structural isomer of quinoline (B57606), with the nitrogen atom located at position 2. nih.gov This nucleus is a fundamental component of numerous natural products, particularly a large group of alkaloids like morphine and codeine, which exhibit potent physiological effects. researchgate.net In contemporary drug discovery, the isoquinoline core is frequently utilized due to its ability to serve as a bioisostere for naphthalene (B1677914) and its favorable physicochemical properties, which are crucial for hydrogen bonding and solubility, thereby optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. researchgate.net Traditional methods for constructing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.gov Research has demonstrated that the isoquinoline ring is essential for the on-target activity of certain enzyme inhibitors. newdrugapprovals.org

The piperazine scaffold is a six-membered ring containing two nitrogen atoms at opposite positions. This heterocycle is a highly versatile and frequently used component in drug design. chemicalbook.commedchemexpress.com Its success is attributed to its unique characteristics, including high water solubility, basicity, favorable conformational flexibility, and chemical reactivity. chemicalbook.commedchemexpress.com These properties allow the piperazine ring to be an effective tool for modulating the pharmacokinetic profiles of drug molecules. medchemexpress.combeilstein-journals.org The two nitrogen atoms in the piperazine ring can be readily substituted, making it an excellent linker to connect different pharmacophores within a single molecule or to serve as a scaffold for attaching groups that interact with a biological target. chemicalbook.com Among FDA-approved drugs, piperazine is one of the most common nitrogen-containing heterocyclic structures. beilstein-journals.org

| Scaffold | Key Features in Drug Discovery |

| Isoquinoline | - Present in numerous biologically active natural products (e.g., alkaloids). researchgate.net- Acts as a privileged structure in medicinal chemistry. nih.gov- Favorable physicochemical properties for optimizing ADMET profiles. researchgate.net- Essential for the activity of certain enzyme inhibitors. newdrugapprovals.org |

| Piperazine | - Considered a privileged and versatile scaffold. chemicalbook.commedchemexpress.com- Improves pharmacokinetic properties like solubility. chemicalbook.com- Allows for easy chemical modification and linkage of pharmacophores. chemicalbook.com- One of the most common N-heterocycles in FDA-approved drugs. beilstein-journals.org |

Significance of Nitrogen-Containing Heterocycles in Modern Pharmaceutical Research

Nitrogen-containing heterocycles are a cornerstone of modern pharmaceutical research and development. patsnap.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are of immense importance to life sciences as they are abundant in nature, forming the structural subunits of essential biomolecules like vitamins, hormones, and antibiotics. patsnap.com

An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals the profound structural significance of these motifs. Approximately 60-75% of unique small-molecule drugs contain a nitrogen heterocycle, making them the most prominent class of structures in drug design. patsnap.comqingmupharm.com This prevalence is due to several factors. The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, which is a critical interaction for therapeutic efficacy. patsnap.compatsnap.com For instance, the anti-cancer activity of many heterocyclic agents is linked to their ability to interact with DNA through hydrogen bonding. patsnap.comresearchgate.net

Furthermore, nitrogen-containing heterocycles can mimic the structure of various natural metabolites and products, allowing them to effectively engage with biological systems. qingmupharm.com Their structural and functional diversity enables a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. patsnap.comresearchgate.net The ability to modify the heterocyclic ring structure allows medicinal chemists to fine-tune a compound's biological activity and properties, making these scaffolds indispensable in the search for new and effective medicines. researchgate.net

Role of 8-(1-Piperazinyl)-isoquinoline HCl as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients

8-(1-Piperazinyl)-isoquinoline HCl is classified as a synthetic intermediate, a compound that serves as a building block for the preparation of more complex molecules, specifically for pharmaceutical synthesis. medchemexpress.comgoogle.comgoogle.commedkoo.comcaymanchem.com Its structure combines the isoquinoline and piperazine rings, providing a ready-made scaffold that medicinal chemists can elaborate upon to create novel compounds for biological testing.

The implementation of such intermediates is a key strategy in drug discovery, facilitating the efficient synthesis of libraries of related compounds. beilstein-journals.org By starting with a pre-formed core like 8-(1-Piperazinyl)-isoquinoline, chemists can focus on modifying the molecule, for example, by attaching various substituents to the second nitrogen atom of the piperazine ring. This process allows for the systematic exploration of the structure-activity relationship (SAR), which is the relationship between a molecule's chemical structure and its biological activity.

For example, research has been conducted on derivatives of this scaffold, such as 8-piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinolines. nih.gov In one study, this novel template was synthesized and then N-substituted to produce a series of compounds that were tested for their ability to bind to serotonin (B10506) receptors (5-HT1A, 5-HT1B, and 5-HT1D). nih.gov Several of these synthesized derivatives showed high binding affinity and selectivity, demonstrating the utility of the 8-piperazinyl-isoquinoline core in developing new ligands for specific biological targets. nih.gov This highlights the role of 8-(1-Piperazinyl)-isoquinoline HCl as a crucial starting point for the discovery of new potential therapeutic agents.

| Property | Data |

| Formal Name | 8-piperazin-1-yl-isoquinoline, monohydrochloride |

| CAS Number | 936643-79-7 |

| Molecular Formula | C₁₃H₁₅N₃ • HCl |

| Formula Weight | 249.7 |

| Purity | ≥99% |

| Formulation | A crystalline solid |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

8-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWCXIWRPWMSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655121 | |

| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-79-7 | |

| Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 936643-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Target Identification and Characterization of 8 1 Piperazinyl Isoquinoline Hcl and Its Analogues

The 8-(1-piperazinyl)-isoquinoline scaffold is a versatile chemical structure that has been investigated for its interaction with a range of biological targets. Research has focused on its potential to modulate various receptors and enzymes involved in significant physiological and pathological processes. This article details the molecular target profile of this compound and its analogues, focusing on serotonin (B10506) and dopamine (B1211576) receptors, as well as several key enzymes.

Preclinical Pharmacological Activity Profiles of 8 1 Piperazinyl Isoquinoline Hcl and Analogues

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

Isoquinoline (B145761) and its derivatives have garnered significant attention for their potential as anticancer agents. nih.gov Studies have shown that these compounds can exhibit cytotoxic effects against various human cancer cell lines, including melanoma and squamous cell carcinoma. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes, such as cell division. oncotarget.com

One area of interest has been the development of noscapine (B1679977) analogues, with modifications to the isoquinoline ring, to enhance their cytotoxic and antiproliferative effects. oncotarget.com For instance, a synthesized analogue of noscapine, compound 8, demonstrated greater cytotoxicity than the parent compound against the SKBR-3 breast cancer cell line. oncotarget.com Specifically, compound 8 exhibited an IC₅₀ of approximately 40 μM, whereas noscapine's IC₅₀ was around 100 μM. oncotarget.com A similar trend was observed in paclitaxel-resistant SKBR-3 cells, where compound 8 had an IC₅₀ of about 64 μM compared to noscapine's ~100 μM. oncotarget.com This enhanced activity is linked to a higher binding affinity for tubulin. oncotarget.com

Furthermore, the introduction of a piperazine (B1678402) moiety to the isoquinoline structure has been explored to improve cytotoxic activity. rsc.orgrsc.org A series of isoquinolinequinone derivatives with piperazine substitutions were synthesized and evaluated for their cytotoxic effects on MDA-MB-231 breast cancer cells. rsc.orgrsc.org The results indicated that the addition of piperazine moieties generally enhanced cytotoxic activities compared to the parent compound. rsc.org The nature of the substituent on the piperazine ring also influenced the activity, with alkyl-substituted piperazines showing the most significant enhancement. rsc.orgrsc.org One such derivative, compound 1g, displayed broad cytotoxic activity against a panel of cancer cell lines with IC₅₀ values ranging from 5.12 to 9.57 μM. rsc.org

Quinoline (B57606) derivatives, which share a structural resemblance to isoquinolines, have also been extensively studied for their anticancer properties. unipa.it Novel benzothiazole–quinoline derivatives have shown potent activity against several cancer cell lines, with IC₅₀ values in the micromolar range, and in some cases, were more potent than the standard drug cisplatin. mdpi.com Similarly, certain indeno[1,2-c]quinoline derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. cust.edu.tw The presence of a piperazine group at the C-6 position of the indeno[1,2-c]quinolin-11-one scaffold was found to be crucial for its antiproliferative effects. cust.edu.tw

A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were developed and showed potent anticancer activity, particularly against the UO-31 renal cell carcinoma cell line. unipa.it Additionally, isoindolo[2,1-a]quinoxaline and indolo[1,2-a]quinoxaline derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, showing promising results. tandfonline.com

Table 1: Cytotoxic Activity of Isoquinoline Analogues and Other Related Compounds

| Compound | Cell Line | IC₅₀ (μM) | Source |

| Noscapine | SKBR-3 | ~100 | oncotarget.com |

| Compound 8 (Noscapine Analogue) | SKBR-3 | ~40 | oncotarget.com |

| Noscapine | Paclitaxel-resistant SKBR-3 | ~100 | oncotarget.com |

| Compound 8 (Noscapine Analogue) | Paclitaxel-resistant SKBR-3 | ~64 | oncotarget.com |

| Compound 1g (Isoquinolinequinone derivative) | MDA-MB-231 | 5.12 | rsc.org |

| Compound 1g (Isoquinolinequinone derivative) | HCT-116 | 7.24 | rsc.org |

| Compound 1g (Isoquinolinequinone derivative) | BGC-823 | 9.57 | rsc.org |

| Compound 1g (Isoquinolinequinone derivative) | A-549 | 7.50 | rsc.org |

| Compound 1g (Isoquinolinequinone derivative) | HepG2 | 6.12 | rsc.org |

| Compound 1g (Isoquinolinequinone derivative) | Ishikawa | 8.45 | rsc.org |

Antimicrobial Efficacy (Antibacterial, Antifungal)

Isoquinoline alkaloids and their derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.gov These compounds are naturally occurring and can be isolated from various plant species. nih.gov

In terms of antibacterial properties, isoquinoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. frontiersin.org For example, certain 8-hydroxyquinoline (B1678124) derivatives have exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. researchgate.net In some cases, the minimum inhibitory concentration (MIC) of these derivatives was found to be lower than that of standard antibiotics. mdpi.com The introduction of a piperazine moiety into the quinoline structure has been a strategy to enhance antibacterial potency, as seen in the antibiotic Norfloxacin. researchgate.net Furthermore, a series of 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenylamino)-s-triazines were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net One of the compounds, 5n , which contains a dimethylpiperidine moiety, was found to be as potent as the standard drug ethambutol, with a MIC of 3.12 µg/mL. researchgate.net

Regarding antifungal activity, isoquinoline-related alkaloids have also shown promise. nih.gov A series of 8-hydroxyquinoline derivatives were synthesized and tested against several phytopathogenic fungi, with many of the compounds showing significant inhibitory activity, in some cases greater than the positive control, azoxystrobin. researchgate.net However, another study on triazole-8-hydroxyquinoline derivatives showed low activity against various Candida species compared to the standard drug fluconazole. mdpi.com This suggests that the specific substitutions on the quinoline or isoquinoline ring are critical for determining the antifungal efficacy.

Anti-Inflammatory Potential

Isoquinoline and its derivatives have been investigated for their anti-inflammatory properties. nih.gov These compounds have the potential to modulate inflammatory pathways, which are implicated in a variety of diseases. nih.gov

One study focused on the synthesis of novel isoquinoline-1-carboxamide (B73039) derivatives and their effects on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. nih.gov Several of these compounds effectively suppressed the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to not only reduce pro-inflammatory cytokines but also to reverse the LPS-suppressed production of the anti-inflammatory cytokine IL-10. nih.gov Further investigation revealed that HSR1101 attenuated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action appears to involve the inhibition of the nuclear translocation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.gov

Antiviral Properties

Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds with significant antiviral activity against a range of viruses. nih.gov Research has explored their potential against viruses such as influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govmdpi.com

One study identified an isoquinolone derivative, compound 1, that exhibited inhibitory effects against both influenza A and B viruses, with EC₅₀ values ranging from 0.2 to 0.6 μM. mdpi.com However, this compound also showed significant cytotoxicity. mdpi.com To address this, a series of 22 derivatives were synthesized, leading to the discovery of compound 21, which had a much-improved safety profile with a CC₅₀ value over 300 μM, although its antiviral potency was reduced (EC₅₀ values from 9.9 to 18.5 μM). mdpi.com The mechanism of action for compound 1 was determined to be the inhibition of viral polymerase activity. mdpi.com

In the context of HIV, isoquinoline alkaloids have also been investigated. nih.gov For instance, cepharanthine (B1668398) (CEP), a biscoclaurine alkaloid, has demonstrated anti-HIV activity. nih.gov Piperazine-containing derivatives have also shown promise as antiviral agents against HIV. arabjchem.org A series of indole-7-carboxamides with a piperazine moiety were found to be potent antiviral agents with EC₅₀ values in the nanomolar range. arabjchem.org

Inhibition of Tau Prion Formation in Cellular Models

The aggregation of the tau protein into neurofibrillary tangles is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov The propagation of pathological tau is thought to occur in a prion-like manner, where misfolded tau templates the misfolding of healthy tau. nih.gov Therefore, inhibiting the formation and spread of these tau prions is a key therapeutic strategy.

A high-content phenotypic screen was developed to identify inhibitors of nascent tau prion formation. escholarship.org This screen led to the identification of a 4-piperazine isoquinoline compound (compound 1) as a hit, with an EC₅₀ value of 390 nM. escholarship.org To improve its potency and ability to cross the blood-brain barrier, a series of analogues were synthesized. escholarship.org This effort resulted in the development of compound 25, which exhibited a significantly improved EC₅₀ of 15 nM and better brain penetration. escholarship.org

Further investigation into the mechanism of action of this series of compounds revealed that some of the active compounds were also inhibitors of cyclin-dependent kinase 8 (CDK8). escholarship.org Docking studies suggested that these compounds bind to the ATP-binding pocket of CDK8. escholarship.org While the direct correlation between CDK8 inhibition and the inhibition of tau aggregation is still under investigation, the discovery of brain-penetrant CDK8 inhibitors from this series is of significant interest for both neurodegenerative disease and oncology research. escholarship.org

Table 2: Activity of 4-Piperazine Isoquinoline Analogues as Tau Prion Inhibitors

| Compound | Tau Prion Inhibition EC₅₀ (nM) | Source |

| 1 | 390 | escholarship.org |

| 9 | 170 | escholarship.org |

| 25 | 15 | escholarship.org |

Neuroactive Properties

Antipsychotic-like Effects

Arylpiperazine derivatives, including those with an isoquinoline scaffold, have been a focus of research for developing new antipsychotic agents. mdpi.com These compounds often target dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors, which are key players in the pathophysiology of schizophrenia. mdpi.comresearchgate.net

One such multimodal compound, JJGW08, which features a piperazine moiety, has demonstrated significant antipsychotic-like effects in rodent models. mdpi.com In mice, JJGW08 showed efficacy in the amphetamine- and MK-801-induced hyperlocomotion tests at a dose range of 0.3–2.5 mg/kg. mdpi.com Importantly, at these effective doses, the compound did not induce catalepsy, a common side effect associated with older antipsychotics that indicates a risk for extrapyramidal symptoms in humans. mdpi.com The cataleptogenic potential of JJGW08 was observed at a much higher dose, suggesting a favorable safety margin. mdpi.com The antipsychotic-like effects of JJGW08 were also confirmed in rats. mdpi.com

Another series of 1-(quinoliloxypropyl)-4-aryl-piperazines was synthesized and evaluated for atypical antipsychotic activity. nih.gov The 8-hydroxyquinoline ether derivative 14 emerged as a promising lead compound with a potential atypical antipsychotic profile in mouse models of apomorphine-induced stereotypic behavior. nih.gov

Furthermore, a series of 7-arylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and found to have a multireceptor profile, binding to 5-HT₁A, 5-HT₂A, 5-HT₇, and D₂ receptors. tandfonline.com Selected compounds from this series demonstrated antipsychotic-like properties in behavioral studies, significantly reducing D-amphetamine-induced hyperactivity in mice. tandfonline.com These findings highlight the potential of isoquinoline and quinoline-based piperazine derivatives as novel therapeutic agents for psychosis. mdpi.comnih.govtandfonline.com

Antidepressant-like Effects

The search for novel antidepressant agents has led to the exploration of various chemical scaffolds, including isoquinoline and piperazine derivatives. These compounds often target multiple components of the monoaminergic system, which is implicated in the pathophysiology of depression. Several studies have investigated isoquinoline-piperazine analogues for their potential antidepressant-like activity in preclinical models.

Long-chain arylpiperazine (LCAP) derivatives incorporating quinoline and isoquinoline moieties have been explored as potential antidepressant agents. tandfonline.comtandfonline.com These compounds are often designed to interact with multiple serotonin (5-HT) and dopamine (D) receptors, a mechanism associated with atypical antipsychotics that can also possess antidepressant properties. tandfonline.comtandfonline.comif-pan.krakow.pl For instance, combined treatments with certain atypical antipsychotics and traditional antidepressants have been shown to enhance antidepressant-like activity in animal models, an effect potentially mediated by interactions with 5-HT1A and 5-HT2A receptors. if-pan.krakow.pl

Analogues such as trazodone (B27368) derivatives, which feature a piperazine ring, have demonstrated antidepressant-like effects in the forced swim test (FST) in mice. mdpi.com For example, compound 7b·HCl , a dual 5-HT1A/5-HT7 receptor ligand, was active at doses of 1.25 and 2.5 mg/kg, reducing immobility time by approximately 40% and 33%, respectively. mdpi.com This effect was comparable to the reference drug escitalopram. mdpi.com Another analogue, HBK-15 , showed potent antidepressant-like activity in the FST in both mice (at 1.25, 2.5, and 5 mg/kg) and rats (at 1.25 and 2.5 mg/kg). nih.gov The activity of these compounds is often linked to their potent blockade of dopamine, serotonin, and norepinephrine (B1679862) transporters, aligning with the triple reuptake inhibitor (TRI) hypothesis for next-generation antidepressants. nih.gov

Table 1: Antidepressant-like Activity of Isoquinoline Analogues

| Compound | Test Model | Species | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Forced Swim Test (FST) | Mice & Rats | Active at 2.5 and 5 mg/kg in mice; 5 mg/kg in rats. | nih.gov |

| HBK-15 | Forced Swim Test (FST) | Mice & Rats | Active at 1.25, 2.5, and 5 mg/kg in mice; 1.25 and 2.5 mg/kg in rats. Stronger antidepressant-like properties than HBK-14. | nih.gov |

| 7b·HCl | Forced Swim Test (FST) | Mice | Active at 1.25 and 2.5 mg/kg, decreasing immobility time by ~40% and ~33% respectively. Effect comparable to escitalopram. | mdpi.com |

| D-161 | Forced Swim Test (FST) & Tail Suspension Test (TST) | Rats & Mice | Significantly reduced immobility in FST at 10 and 20 mg/kg. Dose-dependently reduced immobility in TST. | nih.gov |

| D-142 | Forced Swim Test (FST) & Tail Suspension Test (TST) | Rats & Mice | More efficacious than imipramine (B1671792) in rat FST at 2.5, 5, and 10 mg/kg. Dose-dependently reduced immobility in mouse TST. | nih.gov |

Anxiolytic-like Activities

In addition to antidepressant effects, isoquinoline-piperazine derivatives have been evaluated for their potential to alleviate anxiety. The pharmacological rationale often involves antagonism at specific serotonin receptors, such as 5-HT1A and 5-HT7, which are known to modulate anxiety-related behaviors. nih.gov

Studies on long-chain arylpiperazine derivatives of isoquinoline have pointed to their potential as anxiolytic agents. tandfonline.comtandfonline.com Preclinical evaluation in standard animal models of anxiety, such as the elevated plus-maze (EPM) test and the four-plate test, has provided evidence for these effects. For instance, the phenylpiperazine derivative HBK-14 demonstrated anxiolytic-like properties in both the four-plate test (at 2.5 and 5 mg/kg) and the EPM test in rats (at 2.5 mg/kg). nih.gov Its analogue, HBK-15 , also showed anxiolytic-like activity in both tests (at 2.5 and 5 mg/kg in the four-plate test; at 5 mg/kg in the EPM). nih.gov Of the two, HBK-14 displayed a greater anxiolytic-like effect. nih.gov

Table 2: Anxiolytic-like Activity of Isoquinoline Analogues

| Compound | Test Model | Species | Key Findings | Reference |

|---|---|---|---|---|

| HBK-14 | Four-plate test & Elevated Plus Maze (EPM) | Mice & Rats | Active at 2.5 and 5 mg/kg in four-plate test; 2.5 mg/kg in EPM. Showed greater anxiolytic-like activity than HBK-15. | nih.gov |

| HBK-15 | Four-plate test & Elevated Plus Maze (EPM) | Mice & Rats | Active at 2.5 and 5 mg/kg in four-plate test; 5 mg/kg in EPM. | nih.gov |

Antiplatelet Activity

The isoquinoline scaffold is present in various compounds that exhibit inhibitory effects on platelet aggregation. nih.gov Research into N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione has identified potent antiplatelet agents. tandfonline.comresearchgate.netuj.edu.pl The mechanism of action for these analogues is often linked to the antagonism of α2B-adrenergic receptors on platelets, which represents an alternative therapeutic strategy for managing atherothrombotic events, particularly for patients resistant to standard therapies like aspirin (B1665792) and clopidogrel. tandfonline.comuj.edu.pl

In one study, a series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione were synthesized and evaluated. The most potent compound from this series, compound 3 , effectively inhibited platelet aggregation induced by both collagen and a combination of ADP/adrenaline, with IC50 values of 26.9 µM and 20.5 µM, respectively. tandfonline.comresearchgate.net This research confirms that α2B-adrenergic receptor antagonists containing an isoquinoline core are a promising area for the development of novel antiplatelet drugs. tandfonline.comresearchgate.net Other isoquinoline alkaloids have also demonstrated significant inhibitory activity against platelet aggregation induced by various agents like ADP, arachidonic acid (AA), and collagen. nih.gov

Table 3: Antiplatelet Activity of Isoquinoline Analogues

| Compound | Inducer | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 3 (4,4-Dimethyl-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isoquinoline-1,3(2H,4H)-dione) | Collagen | 26.9 | tandfonline.comresearchgate.net |

| ADP/Adrenaline | 20.5 | tandfonline.comresearchgate.net |

Anti-tubercular Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antibacterial agents. nih.gov The isoquinoline scaffold has been a key component in the development of novel anti-tubercular compounds. nih.govnih.govresearchgate.net

One prominent class of analogues is based on the 1-(5-isoquinolinesulfonyl)piperazine (B1672589) structure. nih.govresearchgate.net Research in this area identified that the anti-tubercular activity of these compounds is often due to the inhibition of the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme in Mtb, a critical enzyme for bacterial survival. nih.govresearchgate.net Structure-activity relationship (SAR) studies have explored modifications to the cyclohexyl, piperazine, and isoquinoline rings to optimize potency. nih.govresearchgate.net For example, compound 1 (cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone) was identified as a promising anti-tubercular agent. nih.govresearchgate.net Further optimization led to benzylurea (B1666796) derivatives that showed promise as inhibitors. nih.gov

Other studies have focused on C-1 substituted isoquinolines, which have been shown to inhibit the growth of mycobacteria and act synergistically with existing anti-tubercular drugs like rifampicin (B610482) and ethambutol. nih.gov Similarly, novel quinoline derivatives tethered to other heterocyclic systems have shown potent activity against sensitive, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. mdpi.com For instance, the isatin-tethered quinoline Q8b displayed a minimum inhibitory concentration (MIC) of 0.06 µg/mL against the H37Rv strain and 0.24 µg/mL against an MDR strain. mdpi.com

Table 4: Anti-tubercular Activity of Isoquinoline/Quinoline Analogues

| Compound | Mtb Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound 1 (Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone) | H37Rv | Identified as a promising anti-tubercular agent | nih.govresearchgate.net |

| Q8b | H37Rv | 0.06 | mdpi.com |

| MDR strain | 0.24 | mdpi.com | |

| Q8h | MDR strain | 0.98 | mdpi.com |

| XDR strain | 3.9 | mdpi.com | |

| Compound 5h | H37Rv | 1.56 | researchgate.net |

| Compound 5n | H37Rv | 1.56 | researchgate.net |

| Compound 5q | H37Rv | 1.56 | researchgate.net |

Mechanistic Investigations of Biological Action

Cellular Pathway Modulation and Signaling Cascade Effects (e.g., NF-kB pathway, Reactive Oxygen Species Generation, Mitochondrial Membrane Depolarization)

While direct evidence for 8-(1-piperazinyl)-isoquinoline's effects on key signaling cascades is not extensively documented, studies on related isoquinoline (B145761) and piperazine-containing compounds offer a predictive framework for its potential cellular impact.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and immunity. nih.gov Its activation is linked to a wide variety of inflammatory diseases. nih.gov Certain natural isoquinoline alkaloids, such as berberine (B55584), have been shown to modulate this pathway. Research indicates that berberine can counteract the infectivity of various viruses by modulating host-based targets, including the NF-κB signaling pathway, and by inhibiting the release of inflammatory factors. acs.org This suggests that the isoquinoline moiety could serve as a scaffold for agents designed to interfere with NF-κB activation.

Mitochondrial Membrane Depolarization: The dissipation of mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and a central event in apoptosis (programmed cell death). nih.govnih.gov The isoquinoline alkaloid berberine has been demonstrated to cause mitochondrial depolarization and inhibit mitochondrial respiration. uc.pt This action is thought to be mediated through an interaction with the adenine (B156593) nucleotide translocator (ANT), a key component of the mitochondrial permeability transition pore. uc.pt Similarly, other compounds can induce apoptosis associated with a collapse of the mitochondrial potential, leading to the release of cytochrome c and activation of caspases. nih.gov These findings highlight a potential mechanism by which isoquinoline-based compounds could exert cytotoxic or other biological effects through the targeted disruption of mitochondrial function.

Elucidation of Enzyme Specificity and Allosteric Mechanisms

The isoquinoline-piperazine scaffold has been successfully utilized to design specific enzyme inhibitors. A notable example is the development of inhibitors targeting the inosine-5′-monophosphate dehydrogenase (IMPDH) enzyme from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net

In a detailed study, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized and evaluated. nih.gov The parent compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated potent anti-tubercular activity by inhibiting IMPDH. researchgate.net Structure-activity relationship (SAR) studies revealed the high specificity of this interaction. For instance, replacing the rigid piperazine (B1678402) ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity, although some enzyme activity was retained. nih.gov Similarly, introducing a methyl group to the piperazine ring led to a significant loss of both biochemical and whole-cell activity. nih.gov X-ray crystallography of these inhibitors bound to IMPDH revealed that they occupy the NAD-binding pocket of the enzyme, elucidating the specific molecular interactions responsible for their inhibitory effect. nih.govresearchgate.net

The concept of allosteric modulation, where a compound binds to a site on an enzyme or receptor distinct from the primary active site to modulate its activity, is another relevant mechanism. While not directly demonstrated for 8-(1-piperazinyl)-isoquinoline, other quinoline (B57606) derivatives have been characterized as allosteric modulators. For example, specific compounds have been identified as negative allosteric modulators of the P2X7 receptor, meaning they inhibit receptor function without competing with the natural ligand (ATP) at its binding site. nih.gov This highlights a sophisticated mechanism by which compounds based on this general scaffold can achieve enzyme and receptor specificity.

| Compound Analogue | Target Enzyme | Activity (IC50) | Whole-Cell Activity (MIC90) | Reference |

|---|---|---|---|---|

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | M. tuberculosis IMPDH | 16 µM | 6.25 µM | nih.gov |

| Analogue with ethylenediamine spacer (replaces piperazine) | M. tuberculosis IMPDH | 39 µM | >100 µM | nih.gov |

| Analogue with 3-methylpiperazine | M. tuberculosis IMPDH | >100 µM | 100 µM | nih.gov |

| Analogue with 3-methylisoquinoline | M. tuberculosis IMPDH | >100 µM | 100 µM | nih.gov |

Characterization of Receptor Agonism, Antagonism, and Partial Agonism

Derivatives of the piperazinyl-isoquinoline framework are well-represented as ligands for various neurotransmitter receptors, exhibiting a range of functional activities from antagonism to partial and full agonism.

Serotonin (B10506) (5-HT) Receptors: The positional isomer of the title compound, isoquipazine (1-(piperazin-1-yl)isoquinoline), acts as a 5-HT₂A receptor antagonist. nih.gov More complex derivatives, such as 8-piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinolines , show high binding affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors. researchgate.netnih.gov Some of these compounds displayed weak partial agonist activity in assays using cloned receptors, which translated to functional antagonism in in vitro tissue studies. researchgate.netnih.gov

Dopamine (B1211576) (D) Receptors: The isoquinoline-piperazine structure is a key feature in ligands for dopamine receptors. One study described the development of a potent D₃ receptor preferring agonist based on an isoquinoline-1-yl derivative. nih.gov In another series, modifying the 1,2,3,4-tetrahydroisoquinoline (B50084) moiety led to D₂ receptor partial agonists with a bias towards G-protein signaling over β-arrestin recruitment. scispace.com For example, an 8-chloro substituent on the tetrahydroisoquinoline ring produced a potent and G-protein-biased partial agonist. scispace.com

Other Receptors: Research into related structures has identified dual-target antagonists. Certain piperazine and piperidine (B6355638) derivatives have been characterized as high-affinity antagonists for both histamine (B1213489) H₃ and sigma-1 receptors. acs.org Furthermore, isoquinoline derivatives have been explored as ligands for melatonin (B1676174) receptors, resulting in potent agonists and partial agonists with nanomolar binding affinities. researchgate.net

| Compound Analogue/Isomer | Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |

|---|---|---|---|---|

| Isoquipazine (1-(piperazin-1-yl)isoquinoline) | 5-HT2A | - | Antagonist | nih.gov |

| 8-Piperazinyl-2,3-dihydropyrrolo[3,2-g]isoquinoline derivative | 5-HT1A, 5-HT1B, 5-HT1D | pKi > 9 | Weak Partial Agonist / Antagonist | researchgate.netnih.gov |

| Isomeric isoquinoline-1-yl derivative | D3 | 0.44 nM | Agonist | nih.gov |

| Isomeric isoquinoline-1-yl derivative | D2 | 21.7 nM | - | nih.gov |

| 8-Chloro-tetrahydroisoquinoline derivative | D2 | EC50 = 11 nM | G-protein Biased Partial Agonist | scispace.com |

Molecular Level Interactions Driving Phenotypic Effects

The specific biological effect of a piperazinyl-isoquinoline derivative is dictated by its three-dimensional structure and how it interacts with its biological target at the molecular level. The position of the piperazine group on the isoquinoline ring is critical. For example, studies comparing quipazine (B1207379) (a quinoline analog), its positional isomer isoquipazine (1-substituted isoquinoline), and a naphthalene (B1677914) isostere (2-NP) revealed significant differences in their effects, which were traced back to their interactions with the 5-HT₂A receptor. nih.gov Isoquipazine was found to be a 5-HT₂A antagonist, unlike the others, demonstrating how the placement of the nitrogen atom within the isoquinoline ring system fundamentally alters receptor interaction and functional outcome. nih.gov

Similarly, in the design of IMPDH inhibitors, the isoquinoline ring, the piperazine linker, and the terminal chemical group were all shown to be essential for activity. nih.govresearchgate.net X-ray crystallography showed these molecules fitting into the enzyme's NAD-binding pocket, with specific hydrogen bonds and hydrophobic interactions stabilizing the complex and preventing the natural substrate from binding. nih.gov The substitution pattern on the isoquinoline ring of D₂ receptor ligands was also shown to be a key determinant of functional selectivity, with an 8-chloro substituent favoring G-protein-biased partial agonism over β-arrestin recruitment. scispace.com This fine-tuning of molecular interactions allows for the development of compounds with highly specific and desired phenotypic effects.

Computational and in Silico Approaches in Research on 8 1 Piperazinyl Isoquinoline Hcl

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of 8-(1-piperazinyl)-isoquinoline HCl, molecular docking is employed to understand how this compound and its analogs interact with their biological targets.

The process involves placing the ligand (e.g., a derivative of 8-(1-piperazinyl)-isoquinoline) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, which is often expressed as a negative value in kcal/mol; a more negative value typically indicates a stronger predicted binding affinity. nih.gov This allows for the rapid screening of virtual libraries of compounds to identify those with the highest potential for biological activity.

Key interactions that are analyzed in docking studies include:

Hydrogen bonds: These are crucial for the specificity and stability of ligand-protein interactions. nih.gov

Electrostatic interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and the protein.

For instance, in studies of similar heterocyclic compounds, docking analyses have revealed specific amino acid residues within the binding pocket that are critical for interaction. The binding affinity values obtained from these studies help in ranking compounds and prioritizing them for further experimental testing. nih.gov

Table 1: Illustrative Molecular Docking Results for Hypothetical 8-(1-Piperazinyl)-isoquinoline Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | Protein X | -8.5 | TYR-120, PHE-250, ASP-105 |

| Derivative B | Protein X | -7.9 | TYR-120, LEU-248, ASP-105 |

| Derivative C | Protein Y | -9.2 | TRP-84, ILE-152, GLU-198 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the motion of every atom in the system, providing detailed information about the conformational changes and stability of the ligand-protein complex. nih.gov

These simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Identify conformational changes in the protein upon ligand binding.

Calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

MD simulations have become a mature technique for understanding macromolecular structure-to-function relationships, with simulation times approaching biologically relevant scales. nih.gov The stability of a docked complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. nih.gov A stable complex will generally exhibit smaller fluctuations in RMSD.

The interaction energies between the ligand and the protein, such as short-range Coulomb and Lennard-Jones energies, can also be calculated from MD trajectories to further validate the binding interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle of QSAR is that the biological activity of a compound is related to its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties. walisongo.ac.id

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

QSAR models can be used to predict the biological activity of new, untested compounds, thereby guiding the design of more potent analogs. mdpi.comnih.gov For example, a QSAR study on aryl alkanol piperazine (B1678402) derivatives identified key descriptors that influence their activity. nih.gov Similarly, QSAR analyses of quinazoline (B50416) and isoquinoline (B145761) derivatives have highlighted the importance of the protonated nucleus for productive receptor interaction. acs.org

Table 2: Key Descriptors in QSAR Models for Piperazine-Containing Compounds

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO, LUMO, Dipole Moment | Receptor binding, reactivity |

| Steric | Molecular weight, Molar refractivity | Fit within the binding pocket |

| Hydrophobic | LogP | Membrane permeability, interaction with hydrophobic pockets |

| Topological | Connectivity indices | Molecular shape and branching |

This table is based on general principles of QSAR and not specific to 8-(1-Piperazinyl)-isoquinoline HCl.

Bioinformatics and Cheminformatics Applications in Derivative Library Design

Bioinformatics and cheminformatics are interdisciplinary fields that use computational and informational techniques to analyze biological and chemical data, respectively. nih.govmdpi.com These fields play a crucial role in modern drug discovery, including the design of derivative libraries of compounds like 8-(1-piperazinyl)-isoquinoline HCl. longdom.org

Cheminformatics tools are used to:

Create and manage large chemical libraries: Virtual libraries of derivatives can be generated by systematically modifying the core scaffold of 8-(1-piperazinyl)-isoquinoline HCl.

Perform virtual screening: These libraries can be screened in silico against a target of interest using techniques like molecular docking to identify promising candidates. mdpi.com

Predict ADMET properties: Cheminformatics models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of compounds, helping to filter out those with undesirable properties early in the discovery process. nih.gov

Bioinformatics applications contribute by:

Target identification and validation: Bioinformatics tools can help identify and validate new biological targets for which derivatives of 8-(1-piperazinyl)-isoquinoline HCl might be effective. longdom.org

Understanding disease pathways: By analyzing genomic and proteomic data, bioinformatics can provide insights into the biological pathways involved in a disease, which can inform the design of targeted therapies.

The integration of these computational approaches allows for a rational and efficient approach to the design and optimization of novel bioactive compounds based on the 8-(1-piperazinyl)-isoquinoline HCl scaffold.

Future Research Directions and Therapeutic Potential

Rational Design of Novel Analogues for Optimized Potency, Selectivity, and Brain Permeability

The 8-(1-piperazinyl)-isoquinoline scaffold is a prime candidate for rational drug design aimed at optimizing its pharmacological profile. Future efforts will likely focus on synthesizing novel analogues with enhanced potency, improved selectivity for specific biological targets, and better penetration of the blood-brain barrier (BBB).

One key strategy involves the targeted modification of the isoquinoline (B145761) ring. Research on similar 4-piperazine isoquinoline derivatives has shown that introducing electron-withdrawing substituents can significantly improve brain exposure. nih.gov For example, analogues with hydrogen-bond acceptors at the isoquinoline 6-position were found to be highly active as tau aggregation inhibitors and achieved high unbound brain/blood partition coefficients (Kp,uu). nih.govresearchgate.net This suggests that similar substitutions on the 8-(1-piperazinyl)-isoquinoline core could be a fruitful strategy to enhance CNS permeability, a critical factor for treating neurodegenerative diseases. nih.gov

Further modifications could target the piperazine (B1678402) moiety. Structure-activity relationship (SAR) studies on related isoquinoline-piperazine compounds have demonstrated that substituents on the piperazine ring are crucial for activity and selectivity. researchgate.netacs.org For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the addition of a cyclohexyl group to the piperazine nitrogen was important for inhibitory activity against Mycobacterium tuberculosis IMPDH. researchgate.net Similarly, designing and synthesizing a focused library of 8-(1-piperazinyl)-isoquinoline derivatives with diverse substituents on the distal nitrogen of the piperazine ring could lead to the discovery of compounds with optimized interactions with their target proteins. nih.gov Computational methods, such as molecular docking and 3D-QSAR analysis, can guide the design of these new analogues by predicting favorable voluminous substituents that enhance binding affinity and selectivity for targets like 5-HT1A receptors. researchgate.net

A study on 4-piperazine isoquinoline derivatives identified a lead compound that, despite having a high CNS MPO score suggesting good brain penetrance, exhibited a low in vivo unbound brain/blood partition constant (Kp,uu = 0.04), indicating it was likely a substrate for efflux transporters at the BBB. nih.gov Subsequent rational design, guided by in vivo Kp data, led to an analogue with a significantly improved Kp,uu of 0.63 and a 26-fold increase in potency. nih.govacs.org This highlights the importance of an iterative design-synthesize-test cycle that incorporates in vivo brain permeability data to overcome efflux issues.

| Compound Analogue Strategy | Rationale | Desired Outcome | Supporting Evidence |

| Isoquinoline Ring Substitution | Introduce electron-withdrawing groups. | Enhanced brain permeability (Kp,uu). | 4-piperazine isoquinoline analogues showed improved brain exposure with such substitutions. nih.govresearchgate.net |

| Piperazine Ring Modification | Add diverse chemical moieties to the N-4 position. | Optimized potency and target selectivity. | SAR studies show this position is critical for the activity of related isoquinoline-piperazine compounds. researchgate.netacs.org |

| Iterative In Vivo Testing | Use in vivo Kp,uu data to guide analog synthesis. | Overcome BBB efflux transport. | A 4-piperazine isoquinoline hit was optimized from a Kp,uu of 0.04 to 0.63 using this method. nih.gov |

Exploration of Multi-Target Therapeutic Strategies Based on Polypharmacology

The complexity of diseases like cancer and neurodegenerative disorders often renders single-target drugs insufficient, making multi-target therapeutic strategies, or polypharmacology, an increasingly promising approach. researchgate.netresearchgate.net Isoquinoline alkaloids, as a class, are a rich source of multimodal agents, and the 8-(1-piperazinyl)-isoquinoline scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). researchgate.netresearchgate.netnih.gov

Future research should explore the potential of 8-(1-piperazinyl)-isoquinoline derivatives to simultaneously modulate multiple biological targets relevant to a specific disease pathology. For example, in Alzheimer's disease, compounds that can inhibit both cholinesterases and monoamine oxidases, or also prevent Aβ aggregation, are highly sought after. researchgate.net Research on isoquinoline alkaloids from Zanthoxylum rigidum identified compounds like nitidine (B1203446) and avicine that exhibit this type of multi-target activity, inhibiting cholinesterase, monoamine oxidase A, and Aβ1-42 aggregation. researchgate.net This provides a strong rationale for screening 8-(1-piperazinyl)-isoquinoline analogues against a panel of targets implicated in neurodegeneration.

Similarly, in oncology, there is growing interest in developing multikinase inhibitors that possess a favorable toxicity profile. acs.org A cyano pyridopyrimidine compound featuring a methyl-piperazinyl-phenylamino group was identified as a multikinase inhibitor with potent activity against CDK4/CYCLIN D1 and ARK5. acs.org Given the prevalence of the piperazine-aryl structure in kinase inhibitors, it is plausible that derivatives of 8-(1-piperazinyl)-isoquinoline could be developed as multi-target anticancer agents. The discovery of a 4-piperazine isoquinoline series as inhibitors of both tau prion replication and Cyclin-Dependent Kinase 8 (CDK8) further supports this potential. nih.govresearchgate.netacs.org

The design of such MTDLs requires a deep understanding of the structural requirements for binding to different targets. A detailed SAR analysis of novel azinesulfonamides containing an aryl-piperazine pharmacophore led to a compound with a complex polypharmacology profile (partial 5-HT1A agonism, 5-HT2A/5-HT7/D2/D3 antagonism, and SERT blockade) that showed promise as a potential antipsychotic. nih.gov A similar systematic approach could be applied to 8-(1-piperazinyl)-isoquinoline to develop novel therapeutics for complex CNS disorders.

Development of Advanced In Vitro and Ex Vivo Research Models for Efficacy Assessment

To bridge the gap between simple 2D cell cultures and complex in vivo systems, the development and application of advanced in vitro and ex vivo models are crucial for assessing the efficacy of new therapeutic candidates. lek.com For analogues of 8-(1-piperazinyl)-isoquinoline, particularly those designed for CNS indications, these models can provide more predictive data on efficacy and bioavailability.

Future research should leverage organ-on-a-chip (OOC) systems and organoids. lek.com For instance, a "BBB-on-a-chip" model could be used to assess the brain permeability of newly synthesized analogues in a high-throughput manner, providing more physiologically relevant data than simple cell-based assays and helping to prioritize compounds for more extensive in vivo testing. nih.gov This is particularly important given the discrepancies observed between in vitro permeability assays and in vivo brain exposure for related isoquinoline compounds. nih.gov

For neurodegenerative diseases, brain organoids that replicate aspects of the human brain's complex microenvironment could be used to evaluate the efficacy of these compounds in a more relevant context. lek.com For example, if a series of 8-(1-piperazinyl)-isoquinoline derivatives is designed to inhibit tau prion replication, as has been done for 4-piperazine isoquinolines, their activity could be tested in neuronal cell models or brain organoids that express and aggregate tau. nih.govacs.org

In oncology, solid tumor organoids or spheroids can replicate the tumor microenvironment, allowing for better assessment of a drug's ability to penetrate tissue and exert its cytotoxic effects. lek.com The efficacy of 8-(1-piperazinyl)-isoquinoline derivatives designed as anticancer agents could be evaluated in these models, offering insights that are not achievable with traditional monolayer cell cultures. rsc.org The integration of artificial intelligence and machine learning with these advanced models can further enhance throughput and help identify early patterns of efficacy. lek.com

Applications in Chemical Biology as Mechanistic Probes

Beyond its direct therapeutic potential, the 8-(1-piperazinyl)-isoquinoline scaffold can be a valuable tool for chemical biology research. a2bchem.com By functionalizing this core structure, researchers can create chemical probes to investigate biological pathways and identify novel drug targets.

An important future direction is the development of affinity-based probes to elucidate the mechanism of action of bioactive 8-(1-piperazinyl)-isoquinoline derivatives. This involves modifying the parent molecule with a photoactivatable group (like a diazirine) and a reporter tag (like an alkyne for click chemistry). rsc.org Such probes can be used in live cells or cell lysates to covalently label the protein targets of the compound. Subsequent proteomic analysis can then identify these targets, revealing how the compound exerts its biological effects. rsc.org A similar approach using an 8-mercaptoquinoline (B1208045) motif successfully identified components of the minichromosome maintenance complex as metalloprotein targets. rsc.org

This strategy would be particularly useful for compounds identified through phenotypic screening, where the molecular target is often unknown. For example, the 4-piperazine isoquinoline hit for tau prion inhibition was identified in a high-content phenotypic screen; its mechanism was later linked to CDK8 inhibition. nih.govacs.org An affinity-based probe could confirm this target engagement in a complex cellular environment and potentially identify other off-targets, contributing to a deeper understanding of its polypharmacology.

The versatility of the 8-(1-piperazinyl)-isoquinoline structure, with its reactive piperazine ring and aromatic isoquinoline system, allows for strategic functionalization, making it an ideal starting point for the synthesis of these sophisticated chemical tools. a2bchem.com These mechanistic probes can help validate new drug targets and provide invaluable insights into the complex biology underlying various diseases.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions and solubility parameters for preparing stock solutions of 8-(1-Piperazinyl)-isoquinoline HCl?

- Methodological Guidance :

- Storage : Store as a crystalline solid at -20°C to maintain stability for ≥4 years. Avoid repeated freeze-thaw cycles to prevent degradation .

- Solubility : Dissolve in organic solvents (e.g., DMSO: ~10 mg/mL; ethanol: ~0.25 mg/mL) under inert gas purging to prevent oxidation. For aqueous solutions, dissolve directly in PBS (pH 7.2) at ~10 mg/mL. Organic solvent residues should be minimized (<1%) to avoid interference in biological assays .

- Preparation : Dilute stock solutions into isotonic saline or buffers immediately before experiments. Aqueous solutions are stable for ≤24 hours .

Q. How does the hydrochloride salt form influence the chemical reactivity of 8-(1-Piperazinyl)-isoquinoline?

- Structural Insights :

- The piperazinyl group in isoquinoline derivatives (pKa ~5–6) reacts with HCl to form a stable monohydrochloride salt, enhancing solubility in polar solvents .

- Protonation occurs at the piperazine nitrogen, stabilizing the zwitterionic form in aqueous media, which impacts ligand-metal coordination behavior (e.g., potential for 1:1 or 1:2 metal-ligand complexes) .

Q. What spectroscopic techniques are recommended for characterizing 8-(1-Piperazinyl)-isoquinoline HCl?

- Analytical Workflow :

- UV/Vis : Use λmax at 214 nm and 327 nm for purity assessment and concentration determination .

- IR Spectroscopy : Confirm the presence of HCl via chloride ion detection (e.g., AgNO3 precipitation) and characteristic N–H stretches from the piperazinyl group .

- HPLC : Employ reverse-phase chromatography with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer) for purity analysis (>99%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metal-ligand stoichiometry for 8-HQ derivatives like 8-(1-Piperazinyl)-isoquinoline HCl?

- Experimental Design :

- Use Job’s plot analysis to determine stoichiometry (1:1 vs. 1:2) under varying pH and ionic strength. For example, at pH 7.4 (physiological conditions), the zwitterionic form may favor 1:1 Cu(II) complexes, while 1:2 complexes dominate in acidic media .

- Validate via X-ray crystallography or EPR spectroscopy to confirm coordination geometry and oxidation states .

Q. What synthetic strategies optimize the yield of 8-(1-Piperazinyl)-isoquinoline HCl from precursor haloquinolines?

- Synthesis Protocol :

- Step 1 : React 8-chloroisoquinoline with piperazine in anhydrous DMF at 80°C for 12–24 hours (yield: ~60–70%) .

- Step 2 : Purify via recrystallization from ethanol/water (3:1 v/v) to remove unreacted piperazine.

- Step 3 : Treat with HCl gas in diethyl ether to precipitate the hydrochloride salt (purity: ≥99%) .

- Troubleshooting : Use Schlenk-line techniques to exclude moisture, which can hydrolyze intermediates .

Q. How can factorial design improve reaction conditions for derivatizing 8-(1-Piperazinyl)-isoquinoline HCl?

- Optimization Framework :

- Variables : Temperature (60–100°C), solvent polarity (DMF vs. DMSO), and molar ratio (1:1–1:3 piperazine:haloquinoline).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 80°C, DMF, 1:2 ratio) to maximize yield and minimize byproducts .

- Validation : Monitor reaction progress via TLC (eluent: ethyl acetate/methanol 4:1) and LC-MS for intermediate characterization .

Q. What methodologies validate the biological activity of 8-(1-Piperazinyl)-isoquinoline HCl in pharmacological studies?

- Assay Development :

- Metal Chelation : Use fluorescence quenching assays with Fura-2 (Ca²⁺ indicator) to measure competitive binding to transition metals (e.g., Fe³⁺, Cu²⁺) .

- Cellular Uptake : Quantify intracellular accumulation in HEK293 cells using radiolabeled [¹⁴C]-8-(1-Piperazinyl)-isoquinoline HCl and LC-MS/MS .

- Toxicity Screening : Perform MTT assays (IC50 determination) and ROS detection (DCFH-DA probe) to assess cytotoxicity and oxidative stress modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。